5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Description
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a carboxylic acid group at the 8-position and a hydrochloride salt. The compound’s molecular formula is C₁₀H₁₀ClNO₂ (hydrochloride-adjusted), with a molecular weight of 227.65 g/mol (base) + 36.46 g/mol (HCl) ≈ 264.11 g/mol (estimated) . It is cataloged under CAS 1933473-70-1 and is utilized as a building block in medicinal chemistry for drug discovery, particularly in kinase inhibitor development .
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h3,5-6H,1-2,4H2,(H,11,12);1H |
InChI Key |
LHZMXPRWNCTGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC=CN2C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The carboxylic acid group is then introduced through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly modular, enabling extensive structural diversification. Below is a detailed comparison of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride with analogs based on substituent position, functional groups, and physicochemical properties.
Structural and Functional Group Variations
Commercial and Stability Considerations
- Safety Data : Trifluoromethyl and iodinated analogs lack publicly available safety profiles, necessitating custom evaluations .
Biological Activity
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazopyridine family, known for their potential therapeutic applications across various medical fields. This article reviews the biological activity of this compound, highlighting pharmacological effects supported by research findings and case studies.
Antimicrobial Activity
Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various imidazopyridine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications to the imidazopyridine scaffold can enhance antimicrobial potency.
Anticancer Properties
Imidazopyridines have been studied for their anticancer potential. In vitro studies demonstrated that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that derivatives of imidazopyridine showed promising results in reducing viability in breast cancer cells . The mechanisms include apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory activity of imidazopyridines has also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
